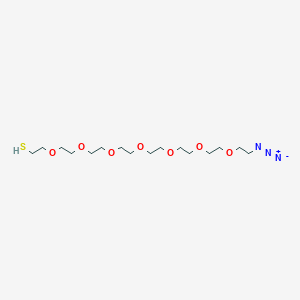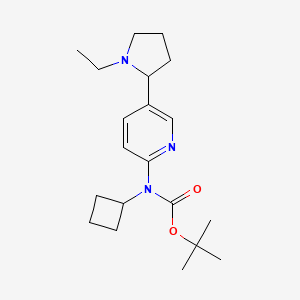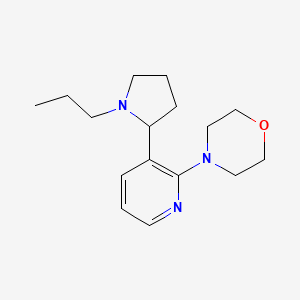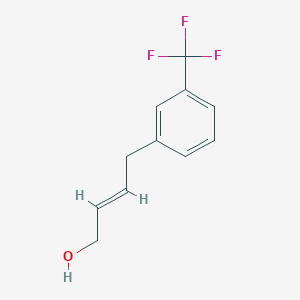
HS-Peg7-CH2CH2N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HS-Peg7-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HS-Peg7-CH2CH2N3 is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The azide group is introduced via nucleophilic substitution reactions. The synthetic route typically involves the following steps:
- Activation of PEG with a suitable leaving group.
- Nucleophilic substitution with sodium azide to introduce the azide group.
- Purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEG derivatives.
- Large-scale nucleophilic substitution reactions.
- Efficient purification techniques such as chromatography.
- Quality control measures to ensure product consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
HS-Peg7-CH2CH2N3 undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazole rings by reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN
Major Products Formed
CuAAC: Produces 1,2,3-triazole derivatives.
SPAAC: Produces similar triazole derivatives but without the need for a metal catalyst
Applications De Recherche Scientifique
HS-Peg7-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates bioconjugation and labeling of biomolecules through click chemistry.
Medicine: Plays a role in drug delivery systems and the development of targeted therapies.
Industry: Used in the production of advanced materials and nanotechnology applications .
Mécanisme D'action
HS-Peg7-CH2CH2N3 exerts its effects through its azide group, which participates in cycloaddition reactions. In PROTAC synthesis, it acts as a linker connecting two ligands: one targeting a protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
HS-Peg4-CH2CH2N3: A shorter PEG linker with similar click chemistry properties.
HS-Peg12-CH2CH2N3: A longer PEG linker offering greater flexibility in bioconjugation.
HS-Peg7-CH2CH2NH2: Contains an amine group instead of an azide, used for different types of conjugation reactions .
Uniqueness
HS-Peg7-CH2CH2N3 is unique due to its optimal PEG length, providing a balance between flexibility and stability in bioconjugation and PROTAC synthesis. Its azide group enables efficient and versatile click chemistry reactions, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C16H33N3O7S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2 |
Clé InChI |
BQRHKQZCJWTUDQ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)




![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)


amino]-4-fluoro-](/img/structure/B11825541.png)
![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)

